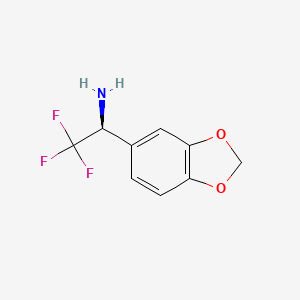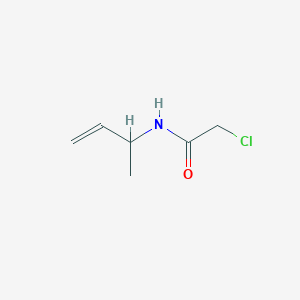
N-(but-3-en-2-yl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(but-3-en-2-yl)-2-chloroacetamide is an organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetamide group attached to a but-3-en-2-yl moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-en-2-yl)-2-chloroacetamide typically involves the reaction of but-3-en-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(but-3-en-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The double bond in the but-3-en-2-yl moiety can undergo oxidation to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed. The reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agents.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides, thioamides, and ethers.
Oxidation: The major products are epoxides and diols.
Reduction: The major products are primary and secondary amines.
科学的研究の応用
N-(but-3-en-2-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(but-3-en-2-yl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloroacetamide group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific nucleophiles present in the biological system.
類似化合物との比較
Similar Compounds
N-(but-3-en-2-yl)-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-(but-3-en-2-yl)-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.
N-(but-3-en-2-yl)-2-fluoroacetamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N-(but-3-en-2-yl)-2-chloroacetamide is unique due to its specific reactivity profile. The chloro group provides a balance between reactivity and stability, making it suitable for various applications in organic synthesis and biological studies. The presence of the but-3-en-2-yl moiety also adds to its versatility, allowing for further functionalization and modification.
特性
分子式 |
C6H10ClNO |
|---|---|
分子量 |
147.60 g/mol |
IUPAC名 |
N-but-3-en-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C6H10ClNO/c1-3-5(2)8-6(9)4-7/h3,5H,1,4H2,2H3,(H,8,9) |
InChIキー |
FKKKJZCXUPARKI-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


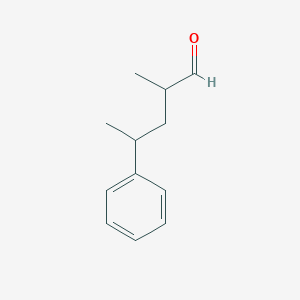
![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
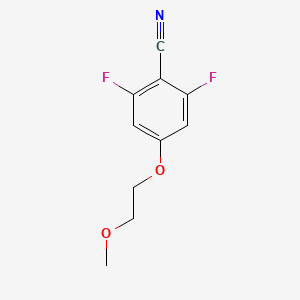
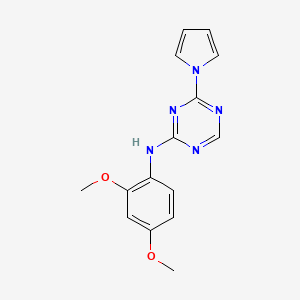
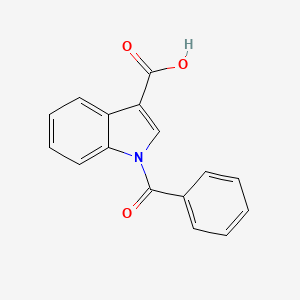
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)
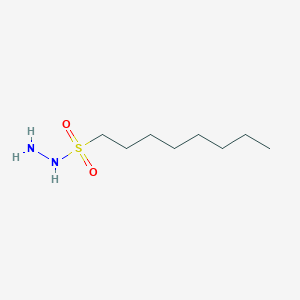
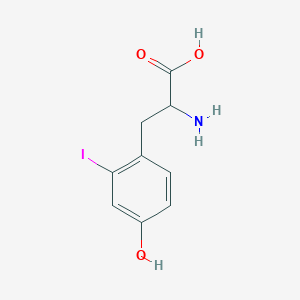
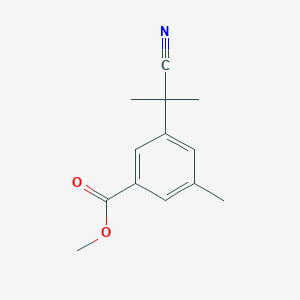
![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)
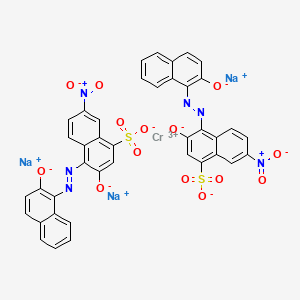
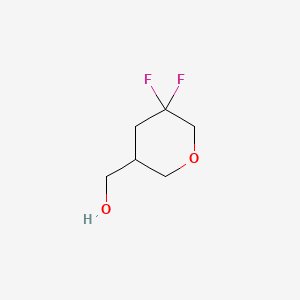
![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
